molecular formula C6H7Na B3053713 sodium;5-methylcyclopenta-1,3-diene CAS No. 55562-83-9

sodium;5-methylcyclopenta-1,3-diene

Cat. No.: B3053713
CAS No.: 55562-83-9
M. Wt: 102.11 g/mol
InChI Key: AXTNEYPUUFCBII-UHFFFAOYSA-N
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Description

Sodium;5-methylcyclopenta-1,3-diene is a chemical compound with the molecular formula C6H7Na and a molecular weight of 102.11 g/mol . It is commonly used in research applications due to its unique properties and reactivity. The compound is typically available with a purity of 95%.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;5-methylcyclopenta-1,3-diene can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with sodium metal . This reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction conditions are optimized for larger volumes and implementing safety measures to handle reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions: Sodium;5-methylcyclopenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl derivatives.

    Reduction: It can participate in reduction reactions, often yielding cyclopentadiene derivatives.

    Substitution: this compound can undergo substitution reactions where the sodium atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include cyclopentadienyl derivatives and substituted cyclopentadienes .

Scientific Research Applications

Sodium;5-methylcyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a ligand in organometallic chemistry, particularly in the synthesis of metallocenes.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical intermediates and catalysts.

Mechanism of Action

The mechanism of action of sodium;5-methylcyclopenta-1,3-diene involves its ability to act as a ligand, forming stable complexes with transition metals . These complexes can participate in various catalytic processes, facilitating reactions by stabilizing reactive intermediates and lowering activation energies . The molecular targets and pathways involved include coordination with metal centers and participation in electron transfer processes .

Comparison with Similar Compounds

    Cyclopentadiene: A parent compound with similar reactivity but lacks the methyl group.

    Methylcyclopentadiene: Similar structure but without the sodium atom.

Uniqueness: Sodium;5-methylcyclopenta-1,3-diene is unique due to the presence of both the sodium atom and the methyl group, which confer distinct reactivity and stability compared to its analogs .

Properties

IUPAC Name

sodium;5-methylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7.Na/c1-6-4-2-3-5-6;/h2-5H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTNEYPUUFCBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1C=CC=C1.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Na
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499573
Record name Sodium 1-methylcyclopenta-2,4-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55562-83-9
Record name Sodium 1-methylcyclopenta-2,4-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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